Methyl 2-acetamidobut-3-enoate
Description
Methyl 2-acetamidobut-3-enoate is a specialized α,β-unsaturated ester featuring an acetamido group at the C2 position. This compound serves as a critical intermediate in organic synthesis, particularly in the construction of nitrogen-containing heterocycles such as oxazoloquinolines and imidazole carboxylates . Its synthesis typically involves condensation reactions between methyl 3-oxobutanoate derivatives and acetamide or acetylated amines, often catalyzed by acid conditions (e.g., para-toluenesulfonic acid, PTSA) or polyphosphoric acid (PPA) for cyclization . The conjugated enoate system and electron-withdrawing acetamido group render it reactive toward nucleophilic additions and cycloadditions, making it valuable in medicinal and materials chemistry.
Properties
CAS No. |
74265-38-6 |
|---|---|
Molecular Formula |
C7H11NO3 |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
methyl 2-acetamidobut-3-enoate |
InChI |
InChI=1S/C7H11NO3/c1-4-6(7(10)11-3)8-5(2)9/h4,6H,1H2,2-3H3,(H,8,9) |
InChI Key |
DLUNQFFKPOIAOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(C=C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-acetamidobut-3-enoate can be synthesized through several synthetic routes. One common method involves the reaction of 2-acetamidobut-3-enoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction proceeds via esterification, where the carboxylic acid group of 2-acetamidobut-3-enoic acid reacts with methanol to form the ester linkage, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and catalyst concentration can optimize the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in its pure form.
Chemical Reactions Analysis
General Reactivity
Methyl (2S)-2-acetamidobut-3-enoate can undergo various chemical reactions, often requiring catalysts or specific reaction conditions to enhance yield and selectivity. Its mechanism of action primarily involves its reactivity as a Michael acceptor due to the presence of the electron-withdrawing acetamido group, enabling it to participate in nucleophilic addition reactions where nucleophiles attack the electrophilic carbonyl carbon.
Oxidation Reactions
One common method involves the oxidation of methyl 2-hydroxybut-3-enoate using Dess-Martin periodinane, which selectively oxidizes alcohols.
Diels-Alder Reactions
Methyl (2S)-2-acetamidobut-3-enoate can act as a dienophile in Diels-Alder reactions, where its double bond interacts with a diene under thermal conditions to form cycloadducts. The kinetics and thermodynamics of these reactions can be analyzed using computational chemistry methods.
In the synthesis of methyl 2-oxobut-3-enoate, the oxidation of methyl 2-hydroxybut-3-enoate with Dess-Martin periodinane is utilized . Methyl 2-oxobut-3-enoate has been explored as a dienophile in Diels-Alder reactions with 1,3-dienes . Due to the poor stability of methyl 2-oxobut-3-enoate, attempts to isolate the compound before reaction with the diene were avoided . Instead, methyl 2-hydroxybut-3-enoate was reacted with the Dess-Martin periodinane in dichloromethane for 30 minutes, after which 1.5 equivalents of the 1,3-diene was added, followed by stirring at room temperature for one day . The liberated acetic acid from the oxidation reaction may potentially expedite the subsequent Diels-Alder reaction .
Reaction of MVG with various dienes
| Entry | Diene | Isolated Yield (%) | NMR Yield (%) | Reaction Time |
|---|---|---|---|---|
| 1 | 1,3-dimethylbuta-1,3-diene | 94 | Quantitative | 1 day |
| 2 | 2,3-Dibenzylbuta-1,3-diene | 69 | 92 | 4 days |
| 3 | Cyclohexa-1,3-diene | 27 | 80 | 3 days |
| 4 | Unknown | 40 | Quantitative | 1 day |
| 5 | Unknown | Unknown | 75 | 1 day |
| 6 | Unknown | 39 | 85 | 4 days |
| 7 | Unknown | 46 | Unknown | 1 day |
| 8 | Unknown | 46 | 75 | 1 day |
| 9 | Unknown | 33 | 85 | 1 day |
| 10 | Unknown | 12 | 12 | 1 day |
Reaction conditions: MVG (0.5 g, 4.3 mmol), DMP (2.0 g, 4.7 mmol), CH2Cl2 (15 mL), rt, 30 min, then 1,3-diene (6.5 mmol), rt, 1 d. Yields in parentheses refer to NMR yields for reactions in CDCl3 with 1,3,5-trimethoxybenzene as the internal reference .
Reactions with Benzylic Alcohols
Methyl 3-acetamidobut-2-enoate reacts with benzylic alcohols to yield 2-benzylated products .
Scientific Research Applications
Methyl 2-acetamidobut-3-enoate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.
Industry: this compound is used in the production of specialty chemicals and
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below contrasts Methyl 2-acetamidobut-3-enoate with analogous esters and amides, highlighting key structural and functional differences:
Physical and Chemical Properties
- Volatility: Unlike methyl salicylate (a volatile organic compound, VOC), this compound likely has lower volatility due to its polar acetamido group and higher molecular weight .
- Solubility: The acetamido group enhances water solubility compared to nonpolar diterpenoid esters (e.g., sandaracopimaric acid methyl ester) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
